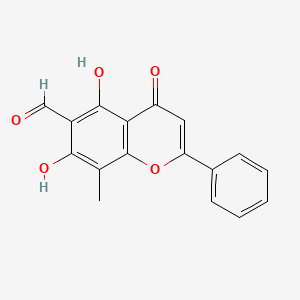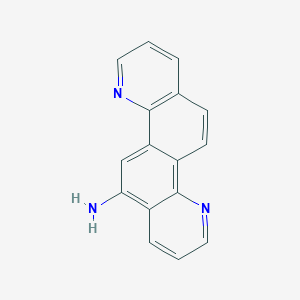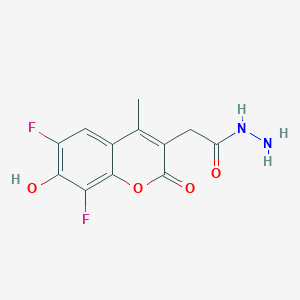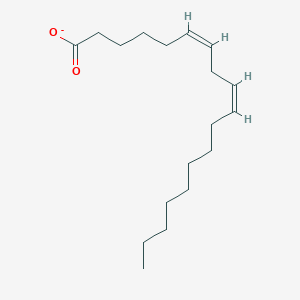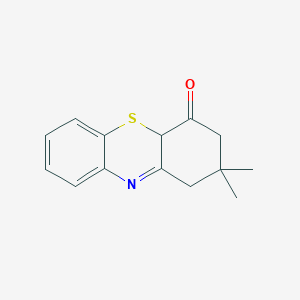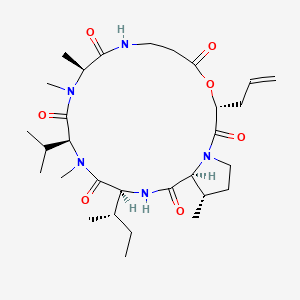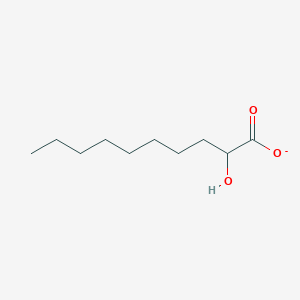
alpha-Hydroxydecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxydecanoate is a 2-hydroxy fatty acid anion that is the conjugate base of 2-hydroxydecanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a 2-hydroxy fatty acid anion and a medium-chain fatty acid anion. It is a conjugate base of a 2-hydroxydecanoic acid.
Wissenschaftliche Forschungsanwendungen
Biocatalytic Strategies for Synthesis
Alpha-hydroxy ketones, including alpha-Hydroxydecanoate, are significant in the pharmaceutical industry for their utility in producing antidepressants, inhibitors for Alzheimer's treatment, antitumor antibiotics, and other fine chemicals. Biocatalytic methods have been developed for efficient production, such as using thiamine diphosphate-dependent lyases, hydrolases for dynamic kinetic resolutions, and whole-cell redox processes. These strategies offer environmentally friendly synthesis with high yields and enantioselectivities (Hoyos et al., 2010).
Cosmetic and Dermatological Uses
Alpha-Hydroxy acids (alphaHAs), including alpha-Hydroxydecanoate, are used in cosmetic ingredients to reduce signs of aging and improve skin health. They have applications in antiaging skin care products and treatments for hyperpigmentation and acne. However, they can also increase skin sensitivity to ultraviolet radiation (Kornhauser et al., 2009), (Green et al., 2009).
Biodegradable Polymer Synthesis
Alpha-Hydroxydecanoate is used in synthesizing biodegradable polymers, such as polydepsipeptides, for various biomedical applications like tissue engineering. These polymers are valuable due to their biodegradability and versatility in medical applications (Feng et al., 2010), (Li et al., 2006).
Mitochondrial Function Modulation
Research indicates that compounds like 5-hydroxydecanoate can modulate mitochondrial function and potentially protect against cell damage caused by neurotoxins, suggesting a role in neurological research and therapy (Lee et al., 2007).
Eigenschaften
Produktname |
alpha-Hydroxydecanoate |
|---|---|
Molekularformel |
C10H19O3- |
Molekulargewicht |
187.26 g/mol |
IUPAC-Name |
2-hydroxydecanoate |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/p-1 |
InChI-Schlüssel |
GHPVDCPCKSNJDR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCC(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




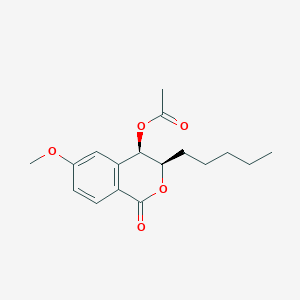
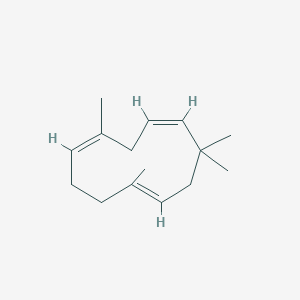
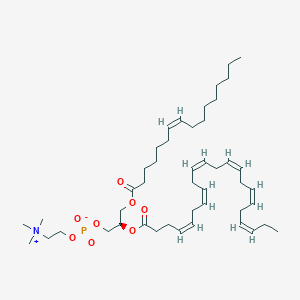
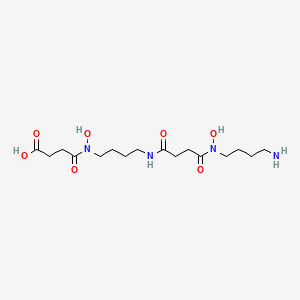
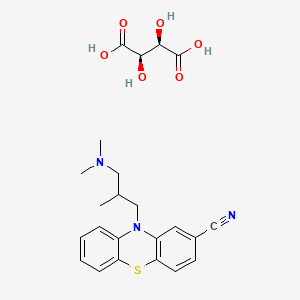
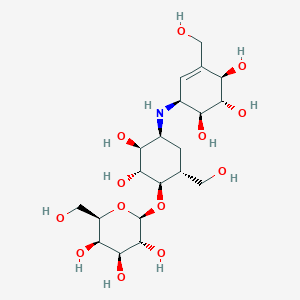
![bis[1-(hydroxy-kO)-5-{[2-(2-methoxyethoxy)ethoxy]methyl}-2-(sulfanyl-kS)pyridiniumato(2-)]zinc](/img/structure/B1261782.png)
